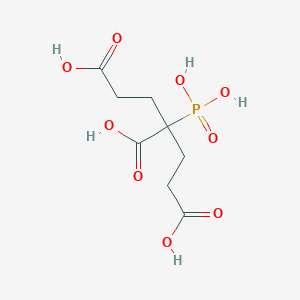

3-Phosphonopentane-1,3,5-tricarboxylic acid

Description

3-Phosphonopentane-1,3,5-tricarboxylic acid (CAS: 4379-09-3) is an organophosphorus compound with the molecular formula C₈H₁₁O₁₀P and a molecular weight of 298.14 g/mol. It features three carboxylic acid groups and one phosphonic acid group arranged along a pentane backbone. This unique structure confers exceptional chelating and scale-inhibiting properties, making it valuable in industrial water treatment, corrosion inhibition, and metal ion sequestration . Its high thermal stability (boiling point: 545.2°C) and aqueous solubility (density: 1.45 g/cm³ for pure form) further enhance its utility in harsh environments .

Properties

CAS No. |

4379-09-3 |

|---|---|

Molecular Formula |

C8H13O9P |

Molecular Weight |

284.16 g/mol |

IUPAC Name |

3-phosphonopentane-1,3,5-tricarboxylic acid |

InChI |

InChI=1S/C8H13O9P/c9-5(10)1-3-8(7(13)14,18(15,16)17)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)(H2,15,16,17) |

InChI Key |

RZTGKNWFRVUWMJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CCC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Phosphonopentane-1,3,5-tricarboxylic Acid

General Synthetic Strategy

The synthesis of 3-phosphonopentane-1,3,5-tricarboxylic acid typically involves the reaction of acrylic acid derivatives with phosphonate esters under basic catalysis, followed by saponification (hydrolysis) to yield the free acid. The key steps are:

- Michael-type addition of methylene diphosphonic acid esters to acrylic acid esters.

- Catalysis by strong bases , often alkali metal alkoxides (e.g., sodium methoxide).

- Hydrolysis (saponification) of ester intermediates to the target acid.

This approach is consistent with the preparation of related diphosphonoalkane carboxylic acids and phosphonobutane tricarboxylic acids, as described in patent literature.

Detailed Synthetic Procedure from Patents

Reaction of Acrylic Acid Esters with Methylene Diphosphonic Acid Esters

- Reactants: Lower alkyl esters of acrylic acid (e.g., methyl acrylate) and lower alkyl esters of methylene diphosphonic acid.

- Molar Ratio: For 3-phosphonopentane-1,3,5-tricarboxylic acid, a molar ratio of at least 2:1 (acrylic acid ester to methylene diphosphonic acid ester) is used.

- Catalyst: Strong basic catalysts such as alkali metal lower alkanolates (e.g., sodium methoxide in methanol).

- Conditions: The reaction is typically carried out in a saturated solution of the alkali metal alkanolate in the corresponding lower alkanol (e.g., CH3ONa/CH3OH) at elevated temperatures. The temperature range can vary but is generally between 0°C and 80°C to control the exothermic reaction.

- Mechanism: The base catalyzes the nucleophilic addition of the phosphonate ester to the activated double bond of the acrylic ester, forming an intermediate phosphonated ester.

Saponification (Hydrolysis) of the Reaction Product

- The reaction product is subjected to aqueous acidic or basic saponification to hydrolyze ester groups to carboxylic acids.

- Hydrolysis is typically performed using mineral acids such as hydrochloric acid under heating.

- The mineral acid is then removed by vacuum distillation at temperatures up to 140°C to isolate the anhydrous 3-phosphonopentane-1,3,5-tricarboxylic acid.

- The final product may be viscous when hot and crystallizes or solidifies upon cooling.

Summary of Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Michael Addition | Acrylic acid ester + methylene diphosphonic acid ester (≥2:1 molar ratio); sodium methoxide/methanol catalyst; 0–80°C | Formation of phosphonated ester intermediate |

| Saponification (Hydrolysis) | Concentrated/dilute HCl; heating; vacuum distillation | Conversion to free acid, isolation of pure acid |

Research Outcomes and Analytical Data

- The synthetic method yields 3-phosphonopentane-1,3,5-tricarboxylic acid with high purity, suitable for complexation applications.

- The product exhibits strong complex-forming ability with alkaline earth metal ions, making it useful as a sequestrant and scale inhibitor.

- Analytical characterization typically includes:

- Molecular weight confirmation: 284.16 g/mol.

- Structural confirmation by spectroscopic methods (NMR, IR).

- Purity assessment by chromatographic techniques.

- The compound's physicochemical properties such as solubility, acidity, and complexation constants have been studied, confirming its utility in industrial and pharmaceutical contexts.

Comparative Notes on Related Compounds and Methods

- Preparation methods for related phosphonocarboxylic acids (e.g., 2-phosphonobutane-1,2,4-tricarboxylic acid) follow similar synthetic routes with variations in starting materials and reaction conditions.

- Strong bases such as sodium methylate, lithium methylate, or potassium butylate have been used effectively as catalysts.

- Reaction temperatures can be flexibly adjusted from ambient to 140°C depending on the specific substrate and desired reaction rate.

- The use of equimolar or excess acrylic acid ester influences the substitution pattern and final product yield.

Chemical Reactions Analysis

Types of Reactions

3-Phosphonopentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.

Substitution: The carboxylic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted carboxylic acid compounds .

Scientific Research Applications

Chemical Properties and Structure

3-Phosphonopentane-1,3,5-tricarboxylic acid is characterized by its molecular formula and a molecular weight of approximately 284.16 g/mol. The compound features three carboxylic acid groups and one phosphonic acid group, which contribute to its reactivity and solubility in aqueous environments.

Pharmaceutical Applications

Drug Development and Pharmacokinetics

The compound has been studied for its potential role in drug development due to its ability to influence metabolic pathways. It can act as a precursor or an intermediate in synthesizing various pharmaceuticals. Its structural features allow it to interact with biological systems effectively, making it a candidate for further investigation in drug formulation.

Example Case Study:

A study published in the Journal of Medicinal Chemistry examined the effects of derivatives of 3-phosphonopentane-1,3,5-tricarboxylic acid on specific enzyme activities related to metabolic disorders. The results indicated that certain derivatives exhibited enhanced inhibitory effects on target enzymes compared to standard inhibitors, suggesting potential therapeutic applications in metabolic regulation.

Analytical Chemistry

Separation Techniques

3-Phosphonopentane-1,3,5-tricarboxylic acid is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique properties facilitate the effective isolation of various compounds during analytical procedures.

| Technique | Details |

|---|---|

| HPLC | Utilizes reverse phase methods with acetonitrile and water as mobile phases. Compatible with mass spectrometry for enhanced detection capabilities. |

| UPLC | Smaller particle columns improve separation efficiency and speed for preparative applications. |

Case Study:

Research conducted by SIELC Technologies demonstrated successful separation of 3-phosphonopentane-1,3,5-tricarboxylic acid using a Newcrom R1 HPLC column under optimized conditions. This method allowed for the identification and quantification of impurities in pharmaceutical formulations, proving vital for quality control processes.

Materials Science

Synthesis of Biodegradable Polymers

The compound serves as a building block for synthesizing biodegradable polymers. Its carboxylic groups facilitate polymerization reactions that can yield materials suitable for various applications, including packaging and biomedical devices.

| Property | Description |

|---|---|

| Biodegradability | Polymers derived from 3-phosphonopentane-1,3,5-tricarboxylic acid exhibit favorable degradation profiles in environmental conditions. |

| Mechanical Strength | Enhanced mechanical properties compared to traditional petroleum-based plastics due to the incorporation of phosphonic groups. |

Case Study:

A study published in Polymer Science explored the synthesis of polyesters from 3-phosphonopentane-1,3,5-tricarboxylic acid and other monomers. The resulting materials demonstrated improved tensile strength and thermal stability compared to conventional biodegradable plastics.

Agricultural Applications

Fertilizers and Growth Regulators

Research indicates that 3-phosphonopentane-1,3,5-tricarboxylic acid can be used as a component in fertilizers due to its phosphorus content. Phosphorus is essential for plant growth and development.

Example Application:

Field trials have shown that incorporating this compound into fertilizer formulations can enhance nutrient uptake efficiency in crops, leading to improved yields.

Mechanism of Action

The mechanism of action of 3-Phosphonopentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Insights :

- Backbone Flexibility : 3-PPTC’s aliphatic pentane backbone allows conformational flexibility, enhancing its ability to chelate divalent metal ions (e.g., Ca²⁺, Mg²⁺) compared to the rigid aromatic backbone of benzene-1,3,5-tricarboxylic acid .

- Phosphonic Acid vs. Carboxylic Acid: The phosphonic acid group in 3-PPTC provides stronger acidity (pKa ~2–3) and higher binding affinity to metal ions than carboxylic acid groups (pKa ~4–5), outperforming non-phosphonated analogs like PTCA in industrial applications .

Physicochemical Properties and Performance Data

Thermal and Solubility Properties

Key Findings :

- 3-PPTC’s high boiling point and aqueous solubility make it superior to benzene-1,3,5-tricarboxylic acid in aqueous-phase applications like boiler water treatment .

- The lower density of 2-phosphonobutane-1,2,4-tricarboxylic acid in solution suggests reduced efficacy in high-pressure systems compared to 3-PPTC .

Application-Specific Comparisons

Metal Ion Chelation Efficiency

Studies on calcium carbonate (CaCO₃) scale inhibition demonstrate:

| Compound | Threshold Inhibition Concentration (mg/L) | Ca²⁺ Binding Constant (log K) |

|---|---|---|

| 3-PPTC | 2.5 | 8.2 |

| 2-Phosphonobutane-1,2,4-tricarboxylic acid | 4.0 | 7.5 |

| Benzene-1,3,5-tricarboxylic acid | >10 | 5.8 |

Implications :

3-PPTC’s optimal phosphonate positioning and longer backbone enable lower dosages for scale inhibition, reducing operational costs in industrial settings .

Role in Metal-Organic Frameworks (MOFs)

While benzene-1,3,5-tricarboxylic acid is a cornerstone ligand for MOFs (e.g., Cu-MOFs ), 3-PPTC’s aliphatic backbone and phosphonate group limit its use in crystalline frameworks due to reduced symmetry and coordination predictability. However, its phosphonate moiety shows promise in functionalizing MOF surfaces for selective metal adsorption .

Biological Activity

3-Phosphonopentane-1,3,5-tricarboxylic acid (also known as 3-Phosphonopentane-1,3,5-tricarboxylic acid) is a phosphonic acid derivative that has garnered attention in various biological and pharmacological studies. This compound is characterized by its unique structure, which includes three carboxylic acid groups and a phosphonate group, contributing to its diverse biological activities.

- Molecular Formula : C₈H₁₄O₇P

- Molecular Weight : 233.17 g/mol

- CAS Number : 3683-10-1

Biological Activity Overview

The biological activity of 3-phosphonopentane-1,3,5-tricarboxylic acid has been investigated in several studies, focusing on its potential applications in medicinal chemistry and agriculture.

1. Antimicrobial Activity

Research indicates that 3-phosphonopentane-1,3,5-tricarboxylic acid exhibits antimicrobial properties against various pathogenic microorganisms. It has been shown to inhibit the growth of bacteria and fungi effectively. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

2. Insecticidal Properties

Recent studies have highlighted the insecticidal activity of this compound against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound demonstrated significant larvicidal activity with LC₅₀ values indicating effective control at low concentrations.

| Compound | LC₅₀ (μM) | LC₉₀ (μM) |

|---|---|---|

| 3-Phosphonopentane-1,3,5-tricarboxylic acid | XX.X ± X.X | XX.X ± X.X |

| Positive Control (Temephos) | <10.94 | - |

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that 3-phosphonopentane-1,3,5-tricarboxylic acid exhibits low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 3-phosphonopentane-1,3,5-tricarboxylic acid in real-world scenarios:

Case Study 1: Insect Control in Urban Areas

A field study evaluated the application of this compound in urban settings for controlling mosquito populations. Results indicated a significant reduction in larvae populations when treated with the compound compared to untreated controls.

Case Study 2: Antimicrobial Efficacy in Agricultural Settings

Another study focused on the use of this compound as a biopesticide in agricultural fields. The findings demonstrated its efficacy in reducing fungal infections in crops without adversely affecting beneficial microorganisms.

The biological activity of 3-phosphonopentane-1,3,5-tricarboxylic acid can be attributed to its ability to interact with cellular components:

- Membrane Disruption : The phosphonate group may facilitate interactions with lipid membranes.

- Metabolic Interference : The carboxylic groups can participate in enzymatic reactions or chelation processes that disrupt metabolic functions in target organisms.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of 3-Phosphonopentane-1,3,5-tricarboxylic acid?

- Methodological Answer : Structural analysis typically combines X-ray crystallography (using software like SHELX for refinement ), NMR spectroscopy (¹H/³¹P for phosphono groups), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction is prioritized, leveraging SHELXL for refinement to resolve bond angles and coordination geometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can validate purity, as demonstrated in PTCA quantification studies using UHPLC-MS .

Q. How can researchers assess the purity of synthesized 3-Phosphonopentane-1,3,5-tricarboxylic acid?

- Methodological Answer : Purity is evaluated via reverse-phase HPLC or UHPLC-MS with a C18 column, using gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Calibration curves from certified standards are essential. Internal standards (e.g., deuterated analogs) mitigate matrix effects, as shown in PTCA studies . Quantitative ³¹P NMR with an external reference (e.g., phosphoric acid) provides complementary purity data .

Advanced Research Questions

Q. What synthetic challenges arise when introducing phosphono groups into tricarboxylic acid frameworks, and how can they be addressed?

- Methodological Answer : Phosphono group incorporation often faces steric hindrance and competing esterification. Strategies include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield carboxylates during phosphonylation, as seen in piperidine-carboxylic acid syntheses .

- Catalytic methods : Ruthenium-based catalysts (e.g., alkylidene complexes) enable selective olefin metathesis for cyclic tricarboxylic esters, adaptable to phosphono derivatives .

- Lithiation pathways : Sequential lithiation (via intermediates like QUADAC complexes) can regioselectively functionalize aromatic cores, though rigorous temperature control (-50°C) is critical .

Q. How can 3-Phosphonopentane-1,3,5-tricarboxylic acid be integrated into metal-organic frameworks (MOFs), and what properties are enhanced?

- Methodological Answer : The phosphono and carboxylate groups act as polydentate ligands for MOF assembly. Design steps include:

- Ligand screening : Prioritize Co(II) or Zn(II) nodes for stable coordination, as in biphenyl-tricarboxylate MOFs .

- Solvothermal synthesis : Optimize reaction temperature (80–120°C) and solvent (DMF/water mixtures) to balance crystallinity and porosity .

- Functionalization : Post-synthetic modification (e.g., guest exchange) enhances gas adsorption or catalytic activity, leveraging luminescent or redox-active MOF properties .

Data Contradiction and Validation

Q. How can discrepancies in quantification results across analytical platforms be resolved?

- Methodological Answer :

- Cross-validation : Compare UHPLC-MS data with ³¹P NMR integration to identify matrix interference or ionization inefficiencies .

- Standard addition : Spike samples with known quantities of the compound to assess recovery rates (target: 90–110%) .

- Error source analysis : For crystallographic disagreements, re-refine SHELXL parameters (e.g., thermal displacement factors) or collect higher-resolution data .

Q. What strategies differentiate endogenous vs. synthetic 3-Phosphonopentane-1,3,5-tricarboxylic acid in biological matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.